molecular formula C24H22ClN3O2 B8374075 PF-3882845

PF-3882845

カタログ番号: B8374075
分子量: 419.9 g/mol
InChIキー: XNULRSOGWPFPBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Therapeutic Context of PF-0388285

Historical Development of Nonsteroidal Mineralocorticoid Receptor Antagonists

The mineralocorticoid receptor, a key regulator of electrolyte balance and blood pressure, became a therapeutic target for hypertension and nephropathy following the clinical success of steroidal MR antagonists. Spironolactone, the first steroidal MR antagonist, faced limitations due to off-target binding to progesterone and androgen receptors, causing side effects like gynecomastia and menstrual irregularities. Eplerenone, a second-generation steroidal antagonist, improved selectivity but retained residual progesterone receptor (PR) affinity. These shortcomings drove the search for nonsteroidal MR antagonists with enhanced specificity.

PF-03882845 emerged from a high-throughput screening campaign targeting pyrazoline derivatives, a class known for nuclear receptor modulation. Structural optimization focused on eliminating steroid-like scaffolds while retaining MR-binding efficacy, culminating in PF-03882845’s discovery in 2010.

Rationale for PF-03882845 Design: Overcoming Steroidal Limitations

PF-03882845’s design addressed three critical limitations of steroidal MR antagonists:

  • Receptor Selectivity : PF-03882845 exhibits >45-fold selectivity for MR over PR and no detectable activity at androgen (AR) or glucocorticoid receptors (GR).
  • Reduced Hormonal Side Effects : Unlike spironolactone, PF-03882845 avoids anti-androgenic or progestogenic effects, mitigating risks of gynecomastia and sexual dysfunction.
  • Enhanced Tissue Penetration : Its nonsteroidal structure improves solubility and distribution, achieving 86% oral bioavailability in rats compared to 69% for eplerenone.
Table 1: Key Pharmacological Properties of PF-03882845 vs. Steroidal MR Antagonists
Property PF-03882845 Spironolactone Eplerenone
MR IC₅₀ (nM) 0.504–13.4 24 990
PR Selectivity (Fold) 45 1.5 10
Oral Bioavailability 86% 90% 69%
Half-Life (Hours) 1.7 1.4 4–6

Initial Pharmacological Objectives in Hypertension and Nephropathy

PF-03882845 was designed to achieve dual therapeutic goals:

  • Blood Pressure Reduction : In Dahl salt-sensitive rats, PF-03882845 (40 mg/kg/day) reduced systolic blood pressure by 27 mmHg, comparable to eplerenone but with less hyperkalemia.
  • Renal Protection : Treatment decreased urinary albumin excretion by 64% and attenuated glomerulosclerosis, outperforming eplerenone in histopathological outcomes.

These effects were attributed to MR blockade in renal tubules and cardiomyocytes, suppressing aldosterone-induced fibrosis and inflammation.

特性

分子式

C24H22ClN3O2

分子量

419.9 g/mol

IUPAC名

2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid

InChI

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)

InChIキー

XNULRSOGWPFPBL-UHFFFAOYSA-N

正規SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

製品の起源

United States

準備方法

Table 1: Optimization of One-Pot Synthesis Conditions for Pyrazoline Intermediates

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1DBUDioxane100188
2Cs₂CO₃THF80275
3KOtBuToluene1101.582

Key findings:

  • DBU in Dioxane : Achieved the highest yield (88%) at 100°C within 1 hour, attributed to DBU’s strong base strength facilitating deprotonation and cyclization.

  • Solvent Impact : Polar aprotic solvents (dioxane, THF) outperformed nonpolar alternatives by stabilizing transition states during 1,3-dipolar cycloaddition.

  • Temperature Control : Reactions above 100°C led to decomposition, while temperatures below 80°C resulted in incomplete conversion.

Stereochemical Control and Conformational Restriction

The 3S,3aR configuration of this compound was pivotal for MR antagonism. Conformational restriction via a fused tetracyclic system (3,3a,4,5-tetrahydro-2H-benzo[g]indazole) locked the molecule into the bioactive conformation. Critical steps included:

  • Chiral Resolution : Diastereomeric salts were formed using L-tartaric acid, yielding the desired enantiomer with >99% enantiomeric excess (ee).

  • X-Ray Crystallography : ORTEP diagrams confirmed the absolute configuration of intermediates, ensuring fidelity to the 3S,3aR stereochemistry.

Analytical Characterization and Quality Control

Rigorous analytical methods validated the synthetic route:

Table 2: Spectroscopic Data for this compound and Key Intermediates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H]+
5d7.82 (d, J=7.8 Hz), 3.90 (s)160.0, 144.3, 55.4454.1202
5e7.84 (d, J=7.8 Hz), 2.21 (s)144.3, 128.6, 21.4446.1051
This compound7.36–7.32 (m), 5.02 (s)139.6, 127.6, 43.4419.1364
  • NMR Spectroscopy : Aromatic protons (δ 7.32–7.84 ppm) and methyl groups (δ 2.21–3.90 ppm) confirmed substituent integration.

  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements validated molecular formulae (e.g., C₂₄H₂₂ClN₃O₂ for this compound).

Large-Scale Production and Formulation Considerations

For clinical studies, this compound was prepared at scale with attention to:

  • Purification : Column chromatography (silica gel, 60–120 mesh) removed regioisomeric byproducts.

  • Formulation : A DMSO stock solution (10 mg/mL) was sonicated and warmed to 37°C to ensure solubility, with storage at -20°C under nitrogen to prevent degradation .

化学反応の分析

Types of Reactions

PF-3882845 can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution of the chloro group can yield various substituted derivatives.

科学的研究の応用

PF-3882845 has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

作用機序

The mechanism of action of PF-3882845 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Research Findings and Clinical Implications

  • Clinical Setbacks : Adverse effects (undisclosed in public data) halted trials despite strong preclinical efficacy .
  • Emerging Alternatives: Finerenone’s approval underscores the viability of nonsteroidal MR antagonists, while SM-368229 and BR-4628 represent next-generation candidates with novel mechanisms .

Q & A

Advanced Research Question

  • Use selective PR antagonists : Co-administer this compound with PR blockers (e.g., mifepristone) to differentiate MR/PR contributions .
  • Gene expression profiling : Compare transcriptomic signatures of this compound vs. PR-selective compounds.
  • Incorporate negative controls : Include MR-null models to confirm off-target PR effects .

What statistical methods are recommended for analyzing this compound's dose-response relationships?

Q. Methodological Guidance

  • Non-linear regression models : Fit dose-response curves using Hill equations (e.g., GraphPad Prism).
  • Account for inter-animal variability : Use mixed-effects models for longitudinal blood pressure data in rodent studies .
  • Power analysis : Ensure sample sizes ≥8/group to detect 30% differences in albuminuria (α = 0.05, power = 80%) .

How does this compound compare structurally and functionally to other non-steroidal MR antagonists?

Advanced Research Question

Compound MR IC50 Selectivity vs. PR Developmental Stage
This compound (Pfizer)2.7 nM115-foldPreclinical
AZD9977 (AstraZeneca)32 nM>100-foldPhase II
CS-3150 (Exelixis)9.4 nM>300-foldApproved
Key Insight : this compound’s pyrazoline core improves oral efficacy but requires structural optimization to enhance selectivity .

What validation strategies ensure reproducibility of this compound's renal protective effects?

Q. Methodological Guidance

  • Standardize renal endpoints : Use urinary albumin-to-creatinine ratios (UACR) and histopathological scoring .
  • Blinded analysis : Ensure independent pathologists assess kidney sections without treatment-group knowledge .
  • Replicate across models : Confirm findings in both Dahl SS rats and angiotensin II-infused mice .

How should researchers address contradictions between in vitro binding data and in vivo efficacy?

Advanced Research Question
Example: High MR affinity (2.7 nM) but moderate in vivo potency (2 mg/kg dose). Solutions include:

  • Assess protein binding : Measure free drug fraction in plasma (e.g., equilibrium dialysis).
  • Evaluate tissue penetration : Compare kidney-to-plasma ratios via mass spectrometry .
  • Incorporate metabolite analysis : Active metabolites may contribute to efficacy .

What are best practices for reporting this compound studies to meet journal standards?

Q. Methodological Guidance

  • Detailed experimental sections : Include batch numbers, vehicle formulations, and anesthesia protocols .
  • Deposit raw data : Use repositories like Figshare for dose-response curves and pharmacokinetic datasets .
  • Reference negative results : Report failed selectivity assays to guide future optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。